

An In-depth Technical Guide to Benzenemethanamine, N-ethyl-3-iodo-

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Compound of Interest

Compound Name: *Benzenemethanamine, N-ethyl-3-iodo-*

Cat. No.: *B8128018*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on **Benzenemethanamine, N-ethyl-3-iodo-** is exceedingly scarce. This document synthesizes the limited data primarily found in chemical supplier databases. There is a notable absence of peer-reviewed research articles detailing its synthesis, biological activity, or mechanism of action. Therefore, this guide serves as a foundational summary rather than an exhaustive technical whitepaper.

Chemical Identity and Properties

Benzenemethanamine, N-ethyl-3-iodo-, also known as N-(3-Iodobenzyl)ethanamine, is a substituted benzylamine derivative. Its core structure consists of a benzene ring substituted with an iodine atom at the meta-position (position 3) and an N-ethylaminomethyl group.

Table 1: Physicochemical Properties of **Benzenemethanamine, N-ethyl-3-iodo-**

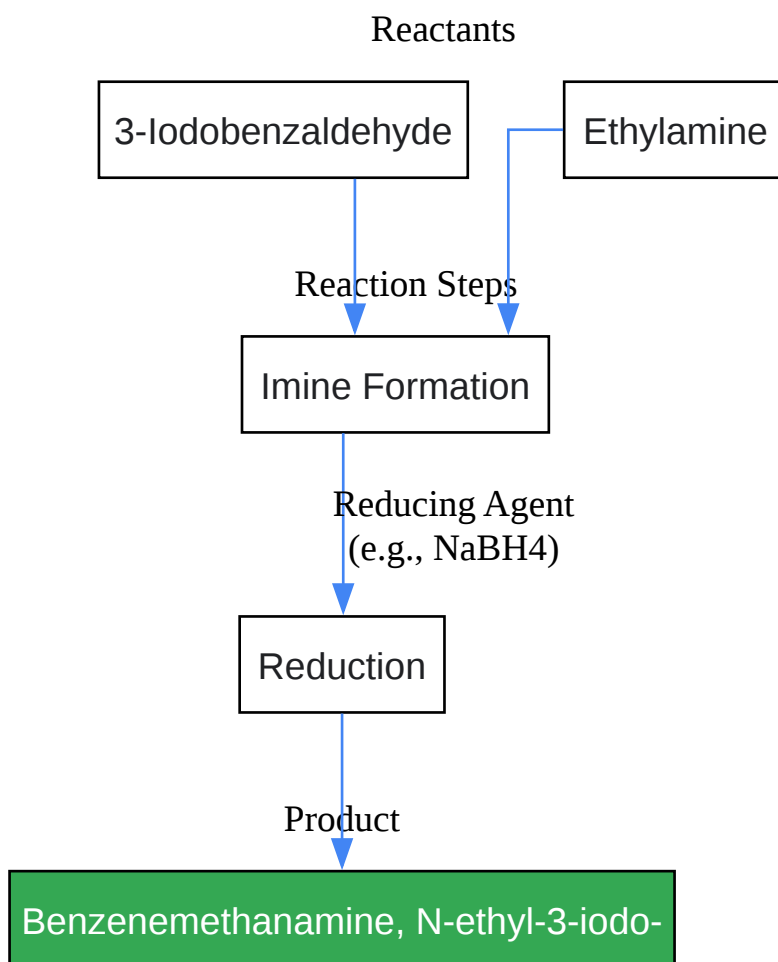
Property	Value	Source
CAS Number	187864-33-9	
Molecular Formula	C ₉ H ₁₂ IN	
Molecular Weight	261.10 g/mol	
Canonical SMILES	CCNCC1=CC(=CC=C1)I	
InChI	InChI=1S/C9H12IN/c1-2-11-7-8-5-3-6-9(10)4-8/h3-6,11H,2,7H2,1H3	
Appearance	Not specified (likely an oil or solid)	
Solubility	Not specified	
Boiling Point	Not specified	
Melting Point	Not specified	

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic protocols for **Benzenemethanamine, N-ethyl-3-iodo-** are not readily available in the scientific literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles.

A likely approach would involve the reductive amination of 3-iodobenzaldehyde with ethylamine. This two-step, one-pot reaction is a common and efficient method for synthesizing N-substituted benzylamines.

Hypothetical Experimental Workflow: Reductive Amination



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Caption: Hypothetical synthesis of **Benzenemethanamine, N-ethyl-3-iodo-** via reductive amination.

Detailed Hypothetical Protocol:

- **Imine Formation:** 3-Iodobenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as methanol or dichloromethane. Ethylamine (1.1 eq) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by techniques like TLC or GC-MS to observe the formation of the intermediate N-(3-iodobenzylidene)ethanamine.
- **Reduction:** Once imine formation is complete, a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is typically

exothermic and may require cooling to maintain a controlled temperature.

- **Workup and Purification:** After the reduction is complete, the reaction is quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Note: This is a generalized, hypothetical protocol. Actual reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.

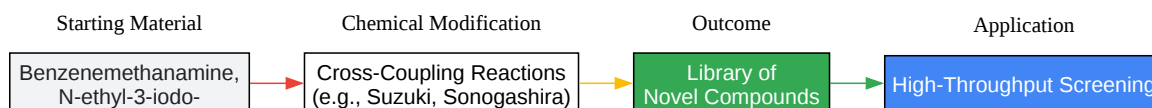
Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or potential signaling pathway interactions of **Benzenemethanamine, N-ethyl-3-iodo-**. Its structural similarity to other biologically active benzylamines suggests it could potentially interact with various receptors or enzymes, but this remains speculative without experimental data.

Potential Research Applications

Given the lack of published research, the primary application of **Benzenemethanamine, N-ethyl-3-iodo-** is likely as a building block in medicinal chemistry and drug discovery. The presence of an iodine atom makes it a suitable substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the synthesis of more complex molecules. The N-ethylbenzylamine moiety is a common scaffold in pharmacologically active compounds.

Logical Relationship: Utility in Drug Discovery



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Caption: Role as a building block in the generation of compound libraries for drug discovery.

Conclusion

Benzenemethanamine, N-ethyl-3-iodo- is a chemical compound with limited available data. While its physicochemical properties are documented by chemical suppliers, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and experimental protocols. Its primary utility appears to be as a chemical intermediate for the synthesis of more complex molecules in the context of research and drug development. Further investigation is required to elucidate its pharmacological profile and potential applications.

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